2,7,8-triamino-4-(3-bromo-4,5-dimethoxyphenyl)-4H-chromene-3-carbonitrile
Overview
Description
The compound “2,7,8-triamino-4-(3-bromo-4,5-dimethoxyphenyl)-4H-chromene-3-carbonitrile” is a non-polymer with the formula C18 H17 Br N4 O3. It has a formal charge of 0 and a formula weight of 417.257 Da .
Synthesis Analysis
The synthesis of similar compounds, such as 2-amino-4H-benzo[b]pyrans, has been achieved through a green and mechanochemical one-pot multicomponent reaction . This reaction was performed by grinding various substituted aromatic aldehydes, dimedone, and malononitrile at room temperature under solvent and waste-free conditions . The reaction yielded excellent results and high purity .Scientific Research Applications
Electrocatalytic Multicomponent Assembling
Researchers Vafajoo et al. (2014) explored the electrocatalytic multicomponent assembling of aldehydes, 4-hydroxycoumarin, and malononitrile. This approach yields 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives under mild conditions. The study highlights an efficient and simple procedure for creating these derivatives, which may have implications in various fields of chemical synthesis (Vafajoo et al., 2014).
Chemical Transformations Under Nucleophilic Conditions
Ibrahim and El-Gohary (2016) studied the chemical reactivity of 6-methylchromone-3-carbonitrile with various nucleophilic reagents. This research revealed the formation of unexpected chromeno and benzoxocine derivatives, highlighting the complex reactions and potential applications of these compounds in creating diverse heterocyclic systems (Ibrahim & El-Gohary, 2016).
Synthesis of Dimeric Chromene Derivatives
Costa et al. (2008) revisited the condensation of salicylaldehydes with malononitrile. This led to the synthesis of novel 2-iminochromene dimers, demonstrating the potential of these compounds in inhibiting the growth of fungi like Aspergillus spp. and reducing ochratoxin A production (Costa et al., 2008).
Redox Cyclisation of 2-Acylpyrroles
Buckle et al. (1992) described the reaction of 2-(trifluoroacetyl)pyrrole with trans-3-bromo-3,4-dihydro-4-hydroxy-2,2-dimethyl-2H-chromene-6-carbonitrile. This study highlights the formation of an unusual tetracyclic product, offering insights into novel synthetic pathways for complex organic molecules (Buckle et al., 1992).
Corrosion Inhibition Studies
Quadri et al. (2021) investigated the use of novel N-hydrospiro-chromeno-carbonitriles as corrosion inhibitors for mild steel in acidic solutions. Their study not only demonstrates the high effectiveness of these compounds in protecting steel but also provides insight into the mechanisms of corrosion inhibition, which is crucial for industrial applications (Quadri et al., 2021).
Synthesis of Polysubstituted Chromene Derivatives
Nasri and Bayat (2018) extended a novel library of pyrano[3,2-c]chromene-3-carbonitrile and benzo[g]chromene-3-carbonitrile derivatives. Their method is characterized by high atom-economy and metal-free conditions, contributing significantly to the field of organic chemistry and pharmaceutical sciences (Nasri & Bayat, 2018).
properties
IUPAC Name |
2,7,8-triamino-4-(3-bromo-4,5-dimethoxyphenyl)-4H-chromene-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN4O3/c1-24-13-6-8(5-11(19)17(13)25-2)14-9-3-4-12(21)15(22)16(9)26-18(23)10(14)7-20/h3-6,14H,21-23H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXONINOYTKKXQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C2C3=C(C(=C(C=C3)N)N)OC(=C2C#N)N)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10436730 | |
Record name | 2,7,8-triamino-4-(3-bromo-4,5-dimethoxyphenyl)-4H-chromene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10436730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,7,8-triamino-4-(3-bromo-4,5-dimethoxyphenyl)-4H-chromene-3-carbonitrile | |
CAS RN |
475576-83-1 | |
Record name | 2,7,8-triamino-4-(3-bromo-4,5-dimethoxyphenyl)-4H-chromene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10436730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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